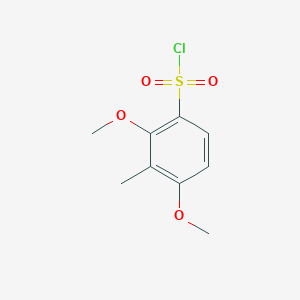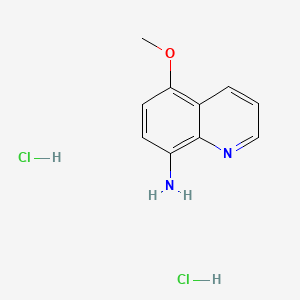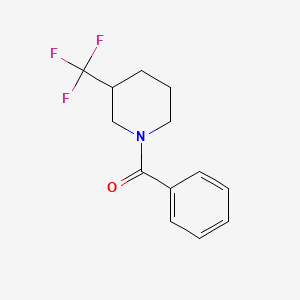
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of aromatic sulfonyl chlorides It is characterized by the presence of two methoxy groups, a methyl group, and a sulfonyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2,4-Dimethoxy-3-methylbenzene (also known as 2,4-Dimethoxy-3-methylphenol) followed by chlorination. The sulfonation can be achieved using sulfur trioxide (SO₃) in the presence of sulfuric acid (H₂SO₄), resulting in the formation of the sulfonic acid derivative. This intermediate is then treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride product .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy groups activate the benzene ring towards electrophilic substitution reactions.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄) can be used.
Nucleophilic Substitution: Reagents like ammonia (NH₃), primary or secondary amines, and alcohols under basic conditions are commonly employed.
Major Products Formed
EAS Reactions: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Applications De Recherche Scientifique
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethoxybenzene-1-sulfonyl chloride
- 3-Methylbenzene-1-sulfonyl chloride
- 4-Methoxybenzene-1-sulfonyl chloride
Uniqueness
2,4-Dimethoxy-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable intermediate for the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C9H11ClO4S |
|---|---|
Poids moléculaire |
250.70 g/mol |
Nom IUPAC |
2,4-dimethoxy-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S/c1-6-7(13-2)4-5-8(9(6)14-3)15(10,11)12/h4-5H,1-3H3 |
Clé InChI |
JLMLZRXVGLMDQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)S(=O)(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)
![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)




![rac-tert-butyl N-[(1R,3S,5R,6S)-3-aminobicyclo[3.2.0]heptan-6-yl]carbamate hydrochloride](/img/structure/B13486744.png)



![benzyl N-[2-(4-iodo-1H-pyrazol-1-yl)ethyl]carbamate](/img/structure/B13486759.png)


